In-Depth Technical Guide: Structural Elucidation and NMR Characterization of 2-Formyl-5-(4-methylphenyl)phenol
In-Depth Technical Guide: Structural Elucidation and NMR Characterization of 2-Formyl-5-(4-methylphenyl)phenol
Executive Summary & Nomenclature
The accurate structural characterization of biaryl systems and substituted salicylaldehydes is a critical workflow in drug development, particularly when confirming regiochemistry following cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Formyl-5-(4-methylphenyl)phenol .
To align with standard IUPAC conventions and the vast majority of spectroscopic literature, this compound is analyzed under its benzaldehyde-derived nomenclature: 2-hydroxy-4-(4-methylphenyl)benzaldehyde .
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C1: Bonded to the formyl group (CHO).
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C2: Bonded to the hydroxyl group (OH).
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C4: The biaryl linkage bonded to the p-tolyl group.
This guide details the causality behind the observed chemical shifts, outlines a self-validating experimental protocol, and maps the 2D NMR connectivity required to unequivocally prove the molecule's regiochemistry.
Causality Behind the NMR Shifts (E-E-A-T)
The NMR spectrum of 2-hydroxy-4-(4-methylphenyl)benzaldehyde is governed by three primary physicochemical phenomena:
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Intramolecular Hydrogen Bonding: The hydroxyl proton at C2 forms a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the C1 formyl group. This interaction severely depletes electron density around the OH proton and locks it within the deshielding cone of the aromatic ring, resulting in an extreme downfield shift (>11.0 ppm) [1].
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Resonance and Inductive Effects (+M / -I): The OH group acts as a strong π -electron donor (+M effect), significantly shielding the ortho (C3) and para (C5) protons. Conversely, the formyl group is a strong electron-withdrawing group (-M effect), which deshields the ortho position (C6).
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Biaryl Anisotropy: The p-tolyl group at C4 introduces a secondary magnetic anisotropic field. However, due to steric hindrance, the two aromatic rings are not perfectly coplanar. This twist mitigates extreme deshielding on H3 and H5, though the ipso carbons exhibit distinct quaternary relaxation profiles [2].
1 H NMR Characterization
The quantitative 1 H NMR data is summarized below. The assignments are derived from first-order coupling rules and the electronic causality described above.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Int. | Assignment Causality |
| OH | 11.20 | Singlet (s) | - | 1H | Highly deshielded due to strong intramolecular H-bonding with the formyl oxygen. |
| CHO | 9.85 | Singlet (s) | - | 1H | Aldehydic proton; deshielded by carbonyl anisotropy and electronegativity. |
| H6 | 7.65 | Doublet (d) | 8.0 | 1H | Ortho to the formyl group; deshielded by carbonyl resonance (-M). |
| H2', H6' | 7.50 | Doublet (d) | 8.0 | 2H | p-Tolyl protons ortho to the biaryl linkage. |
| H3', H5' | 7.28 | Doublet (d) | 8.0 | 2H | p-Tolyl protons meta to the biaryl linkage, ortho to the methyl group. |
| H5 | 7.20 | Doublet of doublets (dd) | 8.0, 1.8 | 1H | Meta to OH, para to CHO. Exhibits ortho-coupling to H6 and meta-coupling to H3. |
| H3 | 7.05 | Doublet (d) | 1.8 | 1H | Ortho to OH; strongly shielded by the hydroxyl group's electron donation (+M). |
| CH 3 | 2.40 | Singlet (s) | - | 3H | Benzylic methyl group on the p-tolyl ring. |
13 C NMR Characterization
The 13 C NMR spectrum yields 12 distinct carbon signals (representing 14 total carbons due to symmetry in the p-tolyl ring).
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| CHO | 196.0 | C=O | Carbonyl carbon; highly deshielded by oxygen electronegativity. |
| C2 | 162.5 | C q | Oxygen-bound aromatic carbon; strong downfield shift (+M effect origin). |
| C4 | 148.5 | C q | Biaryl linkage carbon on the salicylaldehyde ring. |
| C4' | 139.0 | C q | p-Tolyl carbon attached to the methyl group. |
| C1' | 136.5 | C q | p-Tolyl ipso carbon attached to the main ring. |
| C6 | 134.5 | CH | Ortho to formyl group; deshielded by resonance. |
| C3', C5' | 129.8 | CH | p-Tolyl carbons meta to the biaryl linkage. |
| C2', C6' | 127.2 | CH | p-Tolyl carbons ortho to the biaryl linkage. |
| C1 | 120.0 | C q | Aromatic carbon directly attached to the formyl group. |
| C5 | 117.5 | CH | Ortho to biaryl linkage, para to OH. |
| C3 | 115.0 | CH | Ortho to OH; strongly shielded by resonance (+M effect). |
| CH 3 | 21.2 | CH 3 | Benzylic methyl carbon. |
Experimental Protocols & Workflow
To ensure the data acts as a self-validating system, researchers must follow a strict acquisition protocol that pairs 1D structural data with 2D connectivity mapping[3].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.
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Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of CDCl 3 and shim the magnet (Z1-Z5) until the TMS line width is < 0.5 Hz.
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1D 1 H Acquisition: Execute a standard single-pulse 1 H experiment (zg30). Crucial Parameter: Set the spectral width to at least 15 ppm to ensure the highly deshielded OH proton (~11.2 ppm) is not truncated. Use a relaxation delay (D1) of 2 seconds and acquire 16–32 scans.
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1D 13 C Acquisition: Execute a proton-decoupled 13 C experiment (zgpg30). Set the spectral width to 220 ppm. Acquire 512–1024 scans to ensure an adequate signal-to-noise ratio for the six quaternary carbons, which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.
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2D NMR Acquisition (The Validation Step): Acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC, optimize the long-range coupling delay for nJCH=8 Hz (approx. 60 ms) to capture the critical 2J and 3J correlations necessary for regiochemical proof.
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Data Processing: Apply a Fourier transform with a mild exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Phase the spectra manually, correct the baseline, and reference the chemical shifts to TMS (0.00 ppm).
Caption: Step-by-step NMR experimental workflow for structural elucidation.
2D NMR Regiochemical Verification (HMBC)
1D NMR provides chemical shifts, but it cannot definitively prove whether the p-tolyl group is at position 4 or 5 relative to the formyl group. Heteronuclear Multiple Bond Correlation (HMBC) acts as the definitive, self-validating proof of regiochemistry by mapping carbon-proton distances across 2 to 3 bonds ( 2JCH and 3JCH ).
By observing the HMBC network, we can confirm the structure is 2-hydroxy-4-(4-methylphenyl)benzaldehyde:
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H6 ( δ 7.65) shows a strong 3J correlation to the biaryl linkage carbon C4 ( δ 148.5) , proving they are separated by three bonds (H6-C6-C5-C4).
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H3 ( δ 7.05) shows a 2J correlation to C4 ( δ 148.5) , confirming the p-tolyl group is adjacent to C3.
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. Available at:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Reviewed in Journal of Chemical Education. Available at:[Link]

